sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate
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Overview
Description
Sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate is a chemical compound that belongs to the class of pyrrole derivatives. It is known for its significant biological activities and is used in various scientific research applications. The compound is characterized by the presence of a pyrrole ring substituted with a chlorobenzoyl group and a dimethyl group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate involves several steps:
Methylation of Zomepirac: The starting material, zomepirac, is methylated using methyl iodide in dimethylformamide (DMF) to form the methyl ester.
Condensation Reaction: The methyl ester is then condensed with 3,6-dichloropyridazine using sodium hydride in DMF, yielding a pyrrole derivative.
Hydrolysis: The resulting compound undergoes hydrolysis with lithium hydroxide in a methanol-water mixture to form the corresponding lithium salt.
Decarboxylation: The lithium salt is decarboxylated in aqueous hydrochloric acid to produce the final product, which is then treated with sodium acetate in refluxing acetic acid.
Chemical Reactions Analysis
Sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid
Scientific Research Applications
Sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It has been investigated for its potential use in the treatment of pain and inflammation.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate involves the inhibition of prostaglandin synthetase, an enzyme responsible for the synthesis of prostaglandins. By inhibiting this enzyme, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate is structurally related to other pyrrole derivatives, such as:
Zomepirac: A nonsteroidal anti-inflammatory drug with similar biological activities.
Tolmetin: Another NSAID with a similar mechanism of action but different structural features.
Indomethacin: An indole-acetic acid derivative with potent anti-inflammatory properties
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEXPXUCHVGZGU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClNNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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